Cas no 16531-04-7 (2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-)
![2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- structure](https://ko.kuujia.com/scimg/cas/16531-04-7x500.png)
16531-04-7 structure
상품 이름:2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- 화학적 및 물리적 성질
이름 및 식별자
-
- 2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
- 1',2'-Didehydro-7',10,11-trimethoxyemetan-6',9-diol
- 1-[[(2R,3R,11bS)-3-ethyl-8-hydroxy-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydro-2H-isoquinolin-6-one
- 2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-d
- Alangicine
- 16531-04-7
- C09327
- 7',10,11-trimethoxy-1',2'-didehydroemetan-6',9-diol
- Q27105711
- CHEBI:2535
- DTXSID40420086
- (2R,3R,11bS)-3-ethyl-2-(6-hydroxy-7-methoxy-3,4-dihydroisoquinolin-1-ylmethyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-8-ol
-
- 인치: InChI=1S/C28H36N2O5/c1-5-16-15-30-9-7-19-21(14-26(34-3)28(35-4)27(19)32)23(30)11-18(16)10-22-20-13-25(33-2)24(31)12-17(20)6-8-29-22/h12-14,16,18,23,29,32H,5-11,15H2,1-4H3/t16-,18-,23-/m0/s1
- InChIKey: FYOKGHATLLPUPW-CEXJFXJFSA-N
- 미소: COC1C(=O)C=C2C(=C(C[C@@H]3[C@@H](CC)CN4[C@H](C5=CC(OC)=C(OC)C(O)=C5CC4)C3)NCC2)C=1
계산된 속성
- 정밀분자량: 480.26258
- 동위원소 질량: 480.262422
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 7
- 중원자 수량: 35
- 회전 가능한 화학 키 수량: 6
- 복잡도: 911
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 3
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 80.3
- 소수점 매개변수 계산 참조값(XlogP): 3.9
실험적 성질
- 밀도: 1.26
- 비등점: 675.3°Cat760mmHg
- 플래시 포인트: 362.2°C
- 굴절률: 1.622
- PSA: 80.26
2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- 관련 문헌
16531-04-7 (2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-) 관련 제품
- 2168772-77-6(N-butyl-2-methylpropanehydrazide)
- 1823291-73-1(Methyl-(3-oxo-cyclohexyl)-carbamic acid benzyl ester)
- 2171175-91-8(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylpropanoic acid)
- 2137484-59-2(1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-amine)
- 338792-23-7(Acetamide, 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]-)
- 2223921-10-4(1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile)
- 2680763-09-9(benzyl N-(5-cyano-2,3-dihydro-1H-inden-2-yl)carbamate)
- 2228562-47-6(3-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutan-1-amine)
- 18903-01-0(1-cinnamylpiperazine)
- 1187168-13-3(5-(4-Ethylbenzoyl)-2-methylpyridine)
추천 공급업체
Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
